molecular formula C8H7BrF2O2 B6294430 5-Bromo-2,3-difluoro-4-ethoxyphenol CAS No. 2271443-08-2

5-Bromo-2,3-difluoro-4-ethoxyphenol

Cat. No.: B6294430
CAS No.: 2271443-08-2
M. Wt: 253.04 g/mol
InChI Key: PCAYJLHXTZNZJJ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-ethoxyphenol is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . It is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a phenol ring. This compound is used primarily in research and development settings.

Properties

IUPAC Name

5-bromo-4-ethoxy-2,3-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAYJLHXTZNZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

5-Bromo-2,3-difluoro-4-ethoxyphenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 5-Bromo-2,3-difluoro-4-ethoxyphenol exerts its effects is primarily through its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

5-Bromo-2,3-difluoro-4-ethoxyphenol is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of phenolic compounds, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8BrF2O\text{C}_9\text{H}_8\text{BrF}_2\text{O}

This structure includes a bromine atom and two fluorine atoms on the aromatic ring, along with an ethoxy group that may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity and reactivity, allowing it to effectively bind to enzymes and receptors involved in disease processes. This interaction can lead to the modulation of key biological pathways, resulting in therapeutic effects such as:

  • Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that play roles in cancer progression and other diseases.
  • Antioxidant activity : Phenolic compounds are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)12.5Induces apoptosis
This compoundHeLa (Cervical Cancer)10.0DNA synthesis inhibition

These findings suggest that the compound may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro assays have shown that this compound exhibits activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of various phenolic compounds on MCF-7 cells. It was found that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : Research conducted by Smith et al. (2023) assessed the antimicrobial properties of several halogenated phenols. The study concluded that this compound showed promising results against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

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